Sulfate de cobalt

Vue d'ensemble

Description

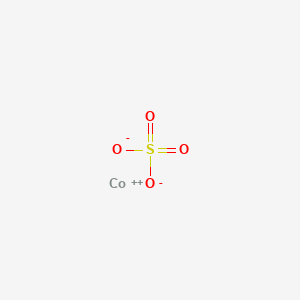

Cobalt sulfate is an inorganic compound with the chemical formula CoSO₄. It typically exists in hydrated forms, such as the hexa- or heptahydrates, CoSO₄·6H₂O or CoSO₄·7H₂O, respectively . The heptahydrate form is a red solid that is soluble in water and methanol . Cobalt sulfate is widely used in various industrial applications, including electroplating, preparation of drying agents, and as a supplement in animal feed .

Applications De Recherche Scientifique

Cobalt sulfate has numerous applications in scientific research:

Mécanisme D'action

Target of Action

Cobalt sulfate, also known as Cobaltous sulfate, primarily targets plant systems and has been shown to play a significant role in mitigating salinity stress in plants . It is also known to interact with human systems, where it has been classified as carcinogenic (category 1 B) and toxic for reproduction (category 1 B) .

Mode of Action

In plants, cobalt sulfate interacts with proline to alleviate salinity stress . It increases water content in plants under salinity conditions while decreasing photosynthesis and transpiration rates . In human systems, cobalt salts, including cobalt sulfate, are considered genotoxic carcinogens by inhalation with a non-threshold mode of action .

Biochemical Pathways

Cobalt sulfate affects several biochemical pathways. In plants, it plays a role in the regulation of water content, photosynthesis, and transpiration rates . In human systems, cobalt sulfate has been associated with the formation of oxidative DNA base damage in kidneys, liver, and lungs .

Pharmacokinetics

It is known that cobalt sulfate is soluble in water and methanol , which suggests that it can be readily absorbed and distributed in biological systems

Result of Action

The application of cobalt sulfate in plants under salinity stress has been shown to improve shoot length, root length, plant dry weight, and plant fresh weight . In human systems, exposure to cobalt sulfate has been associated with carcinogenic effects .

Action Environment

The action of cobalt sulfate can be influenced by environmental factors. For instance, the efficacy of cobalt sulfate in mitigating salinity stress in plants can be affected by the level of salinity in the environment . The Cobalt Institute has also conducted a Life Cycle Assessment of cobalt sulfate to understand its potential environmental impacts .

Analyse Biochimique

Biochemical Properties

Cobalt sulfate plays a significant role in biochemical reactions. It is essential for the growth of many lower plants, such as marine algal species, as well as for higher plants in the family Fabaceae or Leguminosae . Cobalt sulfate is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in nitrogen fixation . It is also a component of several enzymes and proteins, participating in plant metabolism .

Cellular Effects

Cobalt sulfate has various effects on different types of cells. In high concentrations, it can cause oxidative stress, contributing to carcinogenesis in mice . In vitro studies on A549 and BEAS-2B cells demonstrated increased oxidative stress due to cobalt exposure . Cobalt sulfate can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of cobalt sulfate involves its interactions with biomolecules and its effects on gene expression. Cobalt sulfate is a transition metal and can interact with various biomolecules, including enzymes and proteins . It can also influence gene expression, as seen in the case of Kras mutations in mice exposed to cobalt metal dust .

Temporal Effects in Laboratory Settings

The effects of cobalt sulfate can change over time in laboratory settings. For example, in a study on Holstein calves, cobalt sulfate supplementation was found to enhance growth performance and nutrient digestibility

Dosage Effects in Animal Models

The effects of cobalt sulfate can vary with different dosages in animal models. For instance, in a study on Holstein calves, cobalt sulfate supplementation improved growth performance and nutrient digestibility . High doses of cobalt sulfate can have adverse effects, such as vomiting, nausea, diarrhea, bleeding, low blood pressure, heart diseases, thyroid damage, hair loss, and bone defects .

Metabolic Pathways

Cobalt sulfate is involved in several metabolic pathways. It is essential for the synthesis of vitamin B12, which is required by several enzymes involved in nitrogen fixation . Cobalt sulfate is also a component of several enzymes and proteins, participating in plant metabolism .

Subcellular Localization

It is known that all protein synthesis takes place in the cytoplasm, so all non-cytoplasmic proteins must pass through one or two lipid bilayers by a mechanism commonly called "secretion" .

Méthodes De Préparation

Cobalt sulfate can be synthesized through several methods:

Reaction with Sulfuric Acid: Metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate can react with aqueous sulfuric acid to form cobalt sulfate. The general reaction is: [ \text{Co} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{CoSO}_4(\text{H}_2\text{O})_7 + \text{H}_2 ] [ \text{CoO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4(\text{H}_2\text{O})_7 ]

Industrial Production: In industrial settings, cobalt sulfate is often produced as a byproduct of nickel and copper mining.

Analyse Des Réactions Chimiques

Cobalt sulfate undergoes various chemical reactions, including:

Oxidation: Cobalt sulfate can be oxidized to form cobalt(III) compounds under specific conditions.

Reduction: It can be reduced to metallic cobalt using reducing agents such as hydrogen gas.

Precipitation: Cobalt sulfate reacts with sodium carbonate to precipitate cobalt carbonate (CoCO₃). [ \text{CoSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{CoCO}_3 + \text{Na}_2\text{SO}_4 ]

Substitution: It can undergo substitution reactions with other sulfate salts to form different cobalt compounds.

Comparaison Avec Des Composés Similaires

Cobalt sulfate can be compared with other cobalt compounds such as cobalt chloride (CoCl₂) and cobalt nitrate (Co(NO₃)₂):

Cobalt Chloride: Similar to cobalt sulfate, cobalt chloride is used in electroplating and as a drying agent. cobalt chloride is more hygroscopic and can be used as a humidity indicator.

Cobalt Nitrate: This compound is used in the preparation of cobalt catalysts and in the ceramics industry. It is more soluble in water compared to cobalt sulfate.

Propriétés

IUPAC Name |

cobalt(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIXTQDYHMGHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4, CoO4S | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-24-1 (heptahydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031042 | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate is an odorless rose-pink solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Red to lavender solid; [Merck Index] Blue odorless powder; Soluble in water (362 g/L at 20 deg C); [MSDSonline], LAVENDER-TO-DARK-BLUE CRYSTALS. | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Odorless; heat of solution: 23 BTU/lb= 13 cal/g= 0.54X10+5 J/kg; solubility: 35.040 lb/100 lb water at 70 °F /Cobaltous sulfate heptahydrate/, In water, 330 g/L at 20 °C, 38.3 g/100 g water at 25 °C, Dissolves slowly in boiling water, 84 g/100 mL water at 100 °C, For more Solubility (Complete) data for Cobaltous sulfate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 36.2 (good) | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.948 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.71 at 25 °C/4 °C, Light red crystalline solid; loses waters of crystallization when heated above 42 °C, producing the monohydrate at 100 °C and anhydrous salt above 250 °C; density: 2.01 kg/L at 25 °C /Cobalt(II) sulfate hexahydrate/, Density: 1.948 g/cu cm; loses heptahydrate at 420 °C /Cobalt(II) sulfate heptahydrate/, 3.71 g/cm³ | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Cellular metabolism depends on the availability of oxygen and the major regulator of oxygen homeostasis is hypoxia-inducible factor 1 (HIF-1), a highly conserved transcription factor that plays an essential role in cellular and systemic homeostatic responses to hypoxia. HIF-1 is a heterodimeric transcription factor composed of hypoxia-inducible HIF-1alpha and constitutively expressed HIF-1beta. Under hypoxic conditions, the two subunits dimerize, allowing translocation of the HIF-1 complex to the nucleus where it binds to hypoxia-response elements (HREs) and activates expression of target genes implicated in angiogenesis, cell growth, and survival. The HIF-1 pathway is essential to normal growth and development, and is involved in the pathophysiology of cancer, inflammation, and ischemia. Thus, there is considerable interest in identifying compounds that modulate the HIF-1 signaling pathway. To assess the ability of environmental chemicals to stimulate the HIF-1 signaling pathway, we screened a National Toxicology Program collection of 1408 compounds using a cell-based beta-lactamase HRE reporter gene assay in a quantitative high-throughput screening (qHTS) format. Twelve active compounds were identified. These compounds were tested in a confirmatory assay for induction of vascular endothelial growth factor, a known hypoxia target gene, and confirmed compounds were further tested for their ability to mimic the effect of a reduced-oxygen environment on hypoxia-regulated promoter activity. Based on this testing strategy, three compounds (o-phenanthroline, iodochlorohydroxyquinoline, cobalt sulfate heptahydrate) were confirmed as hypoxia mimetics, whereas two compounds (7-diethylamino-4-methylcoumarin and 7,12-dimethylbenz(a)anthracence) were found to interact with HIF-1 in a manner different from hypoxia. /Cobalt sulfate heptahydrate/ | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to lavender dimorphic, othorhombic crystals, Red orthorhombic crystals, Red powder, Rose-pink solid | |

CAS No. |

10124-43-3 | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7965X29HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

735 °C | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cobalt sulfate heptahydrate?

A1: The molecular formula of cobalt sulfate heptahydrate is CoSO4•7H2O, and its molecular weight is 281.10 g/mol.

Q2: Are there any spectroscopic techniques used to characterize cobalt sulfate?

A2: Yes, several spectroscopic techniques are used to characterize cobalt sulfate. These include X-ray diffraction (XRD) to determine its crystal structure [, , , ], Fourier transform infrared (FTIR) spectroscopy to identify functional groups [], and UV-vis spectrophotometry to analyze its optical properties [, ].

Q3: How does cobalt sulfate perform under various conditions?

A3: Cobalt sulfate exhibits varying stability depending on the temperature. Studies have shown that its catalytic activity peaks at specific temperatures, such as 600-650°C for 2-propanol dehydration and cumene dealkylation [].

Q4: What are the applications of cobalt sulfate in different materials?

A4: Cobalt sulfate finds use in various applications, including:

- Electroplating and electrochemical industries: It serves as an electrolyte component for the electrodeposition of cobalt and cobalt alloys, enhancing the hardness, corrosion resistance, and magnetic properties of coatings [, , , , ].

- Coloring agent: It imparts color to ceramics and acts as a drying agent in inks, paints, varnishes, and linoleum [].

- Agriculture: It is used as a mineral supplement in animal feed and as a top dressing for pasture lands to address cobalt deficiency in livestock [, , ].

Q5: Does cobalt sulfate exhibit catalytic properties?

A5: Yes, cobalt sulfate supported on zirconia acts as a catalyst in various reactions []. For instance, it catalyzes the dehydration of 2-propanol and the dealkylation of cumene.

Q6: How does cobalt sulfate contribute to catalytic reactions?

A6: The addition of cobalt sulfate to zirconia increases both the specific surface area and acidity of the resulting catalyst []. These factors contribute to its enhanced catalytic activity in reactions like 2-propanol dehydration and cumene dealkylation.

Q7: What are the toxicological effects of cobalt sulfate?

A7: Studies have shown that cobalt sulfate can cause various health effects:

- Respiratory effects: Inhalation of cobalt sulfate can lead to respiratory irritation, inflammation, fibrosis, and an increased risk of lung cancer in both rats and mice [, , , ].

- Other effects: Exposure to cobalt sulfate can also affect the thyroid, heart, and kidneys []. Additionally, it has been associated with polycythemia in rats and decreased sperm motility in mice [].

Q8: What are the safety concerns regarding cobalt sulfate exposure?

A8: Exposure to cobalt sulfate, particularly through inhalation, raises safety concerns:

- Occupational exposure: Workers in industries using cobalt sulfate, such as mining, electroplating, and paint manufacturing, are at risk of adverse health effects [, ].

- Environmental exposure: Release of cobalt sulfate into the environment can contaminate soil and water, potentially affecting human and animal health [].

Q9: How is chlorine content determined in cobalt sulfate heptahydrate?

A9: Ion chromatography is used to determine the chlorine content in cobalt sulfate heptahydrate []. This technique involves separating ions based on their interactions with a stationary phase and measuring their conductivity to quantify their presence.

Q10: What methods are used to analyze trace amounts of iron in cobalt sulfate?

A10: Atomic Absorption Spectroscopy (AAS) is employed to determine trace amounts of iron in cobalt sulfate after separating and preconcentrating it using coprecipitation with cerium phosphate []. This method enhances the sensitivity and accuracy of iron detection in cobalt sulfate samples.

Q11: How is cobalt sulfate used in agriculture?

A11: Cobalt sulfate is added to animal feed or applied to pasture lands to prevent cobalt deficiency in livestock [, , ]. This deficiency can lead to reduced growth, anemia, and other health problems in animals.

Q12: What is the role of cobalt sulfate in electroplating?

A12: Cobalt sulfate serves as an electrolyte component in electroplating baths for depositing cobalt and cobalt alloys [, , , , ]. It influences the deposition rate, morphology, hardness, and corrosion resistance of the resulting coatings.

Q13: What are the environmental concerns related to cobalt sulfate?

A13: The release of cobalt sulfate into the environment, particularly from industrial activities, raises concerns about its potential impact on ecosystems and human health [].

Q14: Are there strategies to minimize the environmental impact of cobalt sulfate?

A14: Yes, several strategies can help minimize the negative environmental impact of cobalt sulfate:

- Recycling: Recovering cobalt from industrial waste streams and end-of-life products can reduce the demand for new cobalt mining and minimize waste generation [].

- Wastewater treatment: Implementing effective wastewater treatment methods in industries using cobalt sulfate can prevent its release into water bodies [].

Q15: What are the current research focuses related to cobalt sulfate?

A15: Current research on cobalt sulfate focuses on:

- Improving its catalytic properties: Researchers are exploring different support materials and preparation methods to enhance the catalytic activity, selectivity, and stability of cobalt sulfate catalysts [].

- Developing sustainable and environmentally friendly applications: Efforts are underway to identify new applications of cobalt sulfate in areas like energy storage and conversion, where its unique properties can be leveraged for sustainable solutions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)